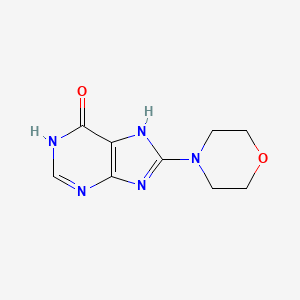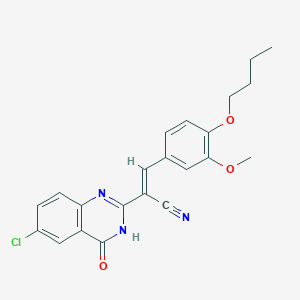
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one, also known as MPR or SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mécanisme D'action
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one exerts its pharmacological effects by selectively blocking the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. By blocking the A2A receptor, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one can modulate various signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway, which are involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to have various biochemical and physiological effects, including reducing the release of glutamate and dopamine in the brain, increasing the release of acetylcholine, and reducing the production of pro-inflammatory cytokines. 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has also been shown to improve mitochondrial function, reduce oxidative stress, and enhance neuroprotection in animal models of Parkinson's disease and other neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has several advantages for lab experiments, including its high potency and selectivity for the A2A receptor, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one also has some limitations, including its relatively short half-life and its potential to interact with other receptors and signaling pathways.
Orientations Futures
There are several future directions for research on 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one, including its potential therapeutic applications in other diseases, such as Alzheimer's disease, epilepsy, and stroke. Other future directions include the development of novel 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one analogs with improved pharmacokinetic properties and selectivity for the A2A receptor, and the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one.
Méthodes De Synthèse
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one can be synthesized through several methods, including the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-(2-chloroethyl)morpholine hydrochloride, followed by cyclization and deprotection. Another method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-morpholinoethylamine, followed by cyclization and deprotection.
Applications De Recherche Scientifique
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer. In Parkinson's disease, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to improve motor function and reduce the severity of symptoms by blocking the adenosine A2A receptor, which is overexpressed in the striatum of Parkinson's disease patients. In Huntington's disease, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in animal models. In cancer, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and melanoma.
Propriétés
IUPAC Name |
8-morpholin-4-yl-1,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c15-8-6-7(10-5-11-8)13-9(12-6)14-1-3-16-4-2-14/h5H,1-4H2,(H2,10,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDLOUYEBCSPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(N2)C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Morpholino-1H-purin-6(9H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6060084.png)
![2-(5-acetyl-3-thienyl)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6060088.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B6060095.png)
![3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6060101.png)
![N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6060105.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6060114.png)
![4-(3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6060117.png)
![1'-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6060125.png)
![1-cyclopentyl-4-{2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}-2-piperazinone](/img/structure/B6060129.png)
![1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6060158.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6060175.png)

![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6060187.png)